molecular formula C14H15ClN2S B3864324 7-chloro-4-methyl-2-(4-thiomorpholinyl)quinoline

7-chloro-4-methyl-2-(4-thiomorpholinyl)quinoline

Cat. No. B3864324
M. Wt: 278.8 g/mol
InChI Key: UZBLQOMHNDTEST-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a double-ring structure containing a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, such as quinine .


Synthesis Analysis

There are several methods for synthesizing quinolines. One of the most common methods is the Skraup synthesis, which involves the condensation of aniline, sulfuric acid, nitrobenzene, and glycerol . The Pfitzinger reaction and Friedländer synthesis are other notable methods for quinoline synthesis .


Molecular Structure Analysis

The molecular structure of quinolines consists of a benzene ring fused to a pyridine ring. This bicyclic compound contains four carbon atoms and one nitrogen atom in the second ring .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. They can act as bidentate ligands to form complexes with metals. They can also undergo halogenation, acylation, sulfonation, and numerous other reactions .


Physical And Chemical Properties Analysis

Quinolines are typically colorless hygroscopic liquids that have a strong odor. They are soluble in most organic solvents but are only slightly soluble in water .

Mechanism of Action

The mechanism of action of quinoline-based drugs often involves interaction with DNA. For example, quinoline antimalarial drugs are thought to interfere with the digestion of hemoglobin in malaria parasites .

Safety and Hazards

Quinolines can cause eye and skin irritation. They may also be harmful if inhaled or swallowed. It’s important to handle them with appropriate safety measures .

Future Directions

The future research directions in the field of quinoline derivatives are vast due to their wide range of biological activities. They are being explored for their potential uses in medicinal chemistry, particularly in the development of new anticancer, antimalarial, and antimicrobial agents .

properties

IUPAC Name

4-(7-chloro-4-methylquinolin-2-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S/c1-10-8-14(17-4-6-18-7-5-17)16-13-9-11(15)2-3-12(10)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBLQOMHNDTEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2-(4-thiomorpholinyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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